molecular formula C19H14N2O2S B13969463 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one

2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one

Cat. No.: B13969463
M. Wt: 334.4 g/mol
InChI Key: VENRNROBSMWJOI-UHFFFAOYSA-N
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Description

2-[3-(1-Benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one is a complex organic compound that features a benzothiophene moiety attached to a phenyl ring, which is further connected to a pyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiophene moiety, followed by its attachment to a phenyl ring through a Suzuki coupling reaction. The final step involves the formation of the pyrimidinone ring via a cyclization reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-Benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The pyrimidinone ring can be reduced to a pyrimidine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 2-[3-(1-benzothiophen-3-yl)phenyl]-5-oxo-3-methylpyrimidin-4(3H)-one.

    Reduction: Formation of 2-[3-(1-benzothiophen-3-yl)phenyl]-3-methylpyrimidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(1-Benzothiophen-3-yl)phenyl]-3-methylpyrimidine
  • 2-[3-(1-Benzothiophen-3-yl)phenyl]-5-oxo-3-methylpyrimidin-4(3H)-one
  • 2-[3-(1-Benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidine

Uniqueness

What sets 2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one apart from similar compounds is its specific combination of functional groups. The presence of both a hydroxyl group and a pyrimidinone ring provides unique chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4-one

InChI

InChI=1S/C19H14N2O2S/c1-21-18(20-10-16(22)19(21)23)13-6-4-5-12(9-13)15-11-24-17-8-3-2-7-14(15)17/h2-11,22H,1H3

InChI Key

VENRNROBSMWJOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=C(C1=O)O)C2=CC=CC(=C2)C3=CSC4=CC=CC=C43

Origin of Product

United States

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